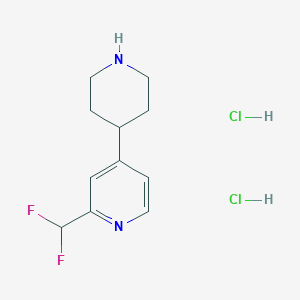

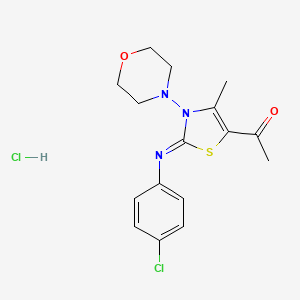

![molecular formula C16H13NO3 B2964837 N-([2,2'-bifuran]-5-ylmethyl)benzamide CAS No. 2034489-99-9](/img/structure/B2964837.png)

N-([2,2'-bifuran]-5-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . N-Benzylbenzamide is a related compound with the molecular formula C14H13NO .

Molecular Structure Analysis

The structure of benzamide and N-Benzylbenzamide can be viewed using computational methods . The compound crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna 2 1 .Physical And Chemical Properties Analysis

Benzamide has a molecular weight of 121.1366 g/mol . N-Benzylbenzamide has a molecular weight of 211.26 g/mol .Applications De Recherche Scientifique

Pharmacological Activities

Benzimidazole derivatives, which include compounds like N-([2,2’-bifuran]-5-ylmethyl)benzamide, have been extensively studied for their pharmacological properties. These compounds are known for their broad-spectrum pharmacological properties, ranging from antibacterial effects to treatments for more virulent diseases . They have been identified as chemotherapeutic agents in various clinical conditions due to their significant bioactivity, bioavailability, safety, and stability profiles.

Antioxidant and Antibacterial Activities

Research has shown that benzamide compounds exhibit effective antioxidant activities, such as total antioxidant capacity, free radical scavenging, and metal chelating activity . These properties are crucial in the development of new drugs and treatments for diseases caused by oxidative stress. Additionally, these compounds have demonstrated antibacterial activities against a range of bacteria, which is vital for the development of new antibiotics.

Catalysis

Benzamide derivatives have potential applications in catalysis due to their structural properties. The ability to tune these properties with respect to size, polarity, and terminal functionalities makes them suitable for various catalytic processes . This can lead to advancements in chemical synthesis and the development of new catalytic methods.

Drug Design and Diabetes Treatment

N-benzimidazol-2yl benzamide analogues have been designed as allosteric activators of human glucokinase, which is a promising approach for the treatment of type-2 diabetes . These compounds have shown significant hypoglycemic effects and could lead to the discovery of safer and more effective antidiabetic medications.

Material Science

The structural versatility of benzamide compounds allows them to be used in material science, particularly in the development of dendrimers . Dendrimers have applications in drug delivery, sensors, and organic light-emitting diodes (OLEDs), among others. The ability to create dendrimers with specific properties opens up a wide range of possibilities in nanotechnology and materials engineering.

Synthesis of Functionalized Molecules

Benzamide derivatives are key intermediates in the synthesis of functionalized molecules, such as indoles . Indoles are important in pharmaceutical chemistry due to their presence in many natural products and drugs. The efficient synthesis of substituted N-benzoylindole via C–H functionalization is an example of how benzamide derivatives can be utilized in the creation of complex organic molecules.

Mécanisme D'action

Target of Action

Similar compounds such as n-benzimidazol-2yl benzamide analogues have been found to be allosteric activators of human glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and has a significant impact on glucose homeostasis .

Mode of Action

Related compounds have been shown to increase the catalytic action of glucokinase . This is achieved through molecular docking investigations predicting the bonding interactions of these derivatives with the residues in the allosteric site of the glucokinase protein .

Biochemical Pathways

Allosteric activators of human glucokinase, such as n-benzimidazol-2yl benzamide analogues, have been associated with significant hypoglycemic effects for the therapy of type-2 diabetes . This suggests that N-([2,2’-bifuran]-5-ylmethyl)benzamide may also influence glucose metabolism pathways.

Result of Action

Related compounds have been found to strongly increase the catalytic action of glucokinase, suggesting potential hypoglycemic effects .

Safety and Hazards

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-10H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIDUCCMCYUFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)

![N1-(3-morpholinopropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964760.png)

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)

![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)

![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)